![molecular formula C17H17F2N3O2 B5376278 N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide](/img/structure/B5376278.png)
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide, commonly known as Daprodustat, is a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzyme. It is currently being developed as a potential treatment for anemia associated with chronic kidney disease (CKD) and other conditions that result in low levels of erythropoietin (EPO) production.
Wirkmechanismus
Daprodustat works by inhibiting the activity of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide PH enzymes, which are responsible for the degradation of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide proteins. N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide proteins are transcription factors that regulate the expression of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. By inhibiting N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide PH enzymes, Daprodustat increases the levels of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-prolinamide proteins, leading to increased production of EPO and other factors that promote erythropoiesis and angiogenesis.
Biochemical and Physiological Effects
Daprodustat has been shown to increase hemoglobin levels and reduce the need for erythropoietin-stimulating agents (ESAs) in patients with CKD. It has also been shown to improve iron metabolism and reduce inflammation in these patients. In addition, Daprodustat has been shown to improve exercise capacity and reduce cardiovascular risk in patients with CKD.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Daprodustat is that it can be administered orally, which makes it more convenient for patients than ESAs, which are typically administered by injection. Another advantage is that it has a longer half-life than ESAs, which means that it can be administered less frequently. However, one limitation of Daprodustat is that it may not be as effective in patients with very low levels of EPO production.
Zukünftige Richtungen
There are several areas of future research for Daprodustat. One area is the potential use of Daprodustat in the treatment of anemia associated with cancer and other chronic diseases. Another area is the potential use of Daprodustat in improving exercise capacity and reducing cardiovascular risk in patients with CKD. Additionally, further research is needed to determine the optimal dosing and administration of Daprodustat, as well as its long-term safety and efficacy.
Synthesemethoden
The synthesis of Daprodustat involves the reaction of 2-(3,4-difluorophenoxy)pyridine-3-carboxylic acid with proline methyl ester hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain the final product, Daprodustat.
Wissenschaftliche Forschungsanwendungen
Daprodustat has been extensively studied in preclinical and clinical trials for its potential use in treating anemia associated with CKD. It has also shown promise in the treatment of anemia associated with cancer and other chronic diseases. In addition, Daprodustat has been studied for its potential use in improving exercise capacity and reducing cardiovascular risk in patients with CKD.
Eigenschaften
IUPAC Name |
(2R)-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-13-6-5-12(9-14(13)19)24-17-11(3-1-8-21-17)10-22-16(23)15-4-2-7-20-15/h1,3,5-6,8-9,15,20H,2,4,7,10H2,(H,22,23)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETFKSWMWGEBIL-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.